Benzyl 3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a phenylmethoxycarbonylaminomethyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and phenylmethoxycarbonylaminomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and specific catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Benzyl 3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Indole Derivatives: Indole-3-acetic acid and other indole derivatives have diverse biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness: Benzyl 3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
benzyl 3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H24N2O5/c24-19-13-23(21(26)28-15-17-9-5-2-6-10-17)12-18(19)11-22-20(25)27-14-16-7-3-1-4-8-16/h1-10,18-19,24H,11-15H2,(H,22,25) |
InChI Key |
YASHPVAIHLEJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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